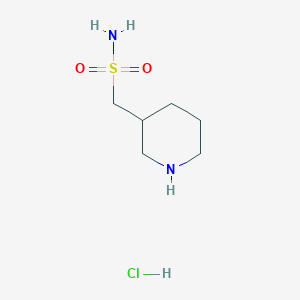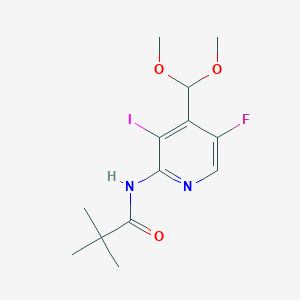
3-Chloro-2,6-difluorobenzenesulfonyl chloride
Übersicht
Beschreibung
“3-Chloro-2,6-difluorobenzenesulfonyl chloride” is a chemical compound with the molecular formula C6H2Cl2F2O2S . It is an important compound in the field of organic chemistry, used as a versatile and powerful reagent for the introduction of sulfonyl chlorides into various organic molecules.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with two fluorine atoms, one chlorine atom, and a sulfonyl chloride group attached to it .Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Applications
3-Chloro-2,6-difluorobenzenesulfonyl chloride is utilized in the synthesis of various chemical compounds. Moore (2003) details a method for preparing high-purity 1-chloro-2,6-difluorobenzene, using sulfonyl chloride for directing fluorine substitution in aromatic rings, which is useful in agricultural and pharmaceutical applications (Moore, 2003).
Reactions with Other Compounds
The compound is involved in reactions with other chemicals to form different derivatives. For example, chlorination of heterocyclic and acyclic sulfonhydrazones leads to the formation of various chlorosulfonyl derivatives, as explored by King et al. (1971) (King et al., 1971).
Formation of Chlorinated Aromatic Compounds
Yuan et al. (2011) studied the effects of chloride ion on the degradation of Acid Orange 7, where the presence of chloride ion led to the formation of chlorinated aromatic compounds, including 3-chloroisocoumarin, and others, in advanced oxidation processes (Yuan et al., 2011).
Potential as Herbicides
Cremlyn and Cronje (1979) explored various chlorohydroxybenzenesulfonyl derivatives, which are of interest as potential herbicides. They studied the conversion of different dichlorophenols to substituted benzenesulfonyl chlorides (Cremlyn & Cronje, 1979).
Green Synthesis
Zhong-xiu (2009) developed a novel green synthesis method for 3-nitrobenzenesulfonyl chloride, highlighting the potential for environmentally friendly synthesis approaches using sulfonyl chlorides (Zhong-xiu, 2009).
Wirkmechanismus
Target of Action
3-Chloro-2,6-difluorobenzenesulfonyl chloride is a versatile and powerful reagent used in organic synthesis . Its primary targets are organic molecules that contain nucleophilic functional groups, such as amines, alcohols, and phenols . These functional groups can react with the sulfonyl chloride group to form sulfonamides, sulfonate esters, and sulfonic acids, respectively .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic aromatic substitution . In this reaction, the nucleophile (e.g., an amine or alcohol) attacks the sulfonyl chloride group, displacing the chloride ion and forming a new bond with the sulfur atom . This results in the formation of a new compound, such as a sulfonamide or sulfonate ester .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific targets and the resulting compounds. For instance, if the target is an enzyme, the formation of a sulfonamide might inhibit the enzyme’s activity, affecting the biochemical pathway in which the enzyme is involved . .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific targets and the resulting compounds. For example, if the target is an enzyme, the formation of a sulfonamide might inhibit the enzyme’s activity, potentially affecting cellular processes that depend on that enzyme .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis of the sulfonyl chloride group, potentially reducing the compound’s reactivity . Therefore, it is typically handled and stored under dry conditions .
Biochemische Analyse
Biochemical Properties
3-Chloro-2,6-difluorobenzenesulfonyl chloride plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. The compound acts as a sulfonylating agent, facilitating the introduction of sulfonyl groups into organic molecules. This interaction is essential for the synthesis of sulfonamides and other sulfonyl-containing compounds. The nature of these interactions involves the formation of covalent bonds between the sulfonyl chloride group and nucleophilic sites on the target biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the activity of certain enzymes, leading to alterations in metabolic pathways. Additionally, this compound can induce changes in gene expression, resulting in modified cellular responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation. This binding interaction often involves the formation of covalent bonds between the sulfonyl chloride group and nucleophilic residues on the target biomolecules. These interactions can result in changes in enzyme activity and subsequent alterations in metabolic pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions. Prolonged exposure to light and moisture can lead to its degradation, resulting in reduced efficacy. Long-term studies have indicated that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can be used effectively in biochemical studies. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been identified, indicating the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. It has been shown to inhibit certain enzymes, leading to alterations in metabolic pathways and the accumulation of specific metabolites. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is known to interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. These interactions influence the localization and accumulation of this compound within different cellular compartments, affecting its overall efficacy and function .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular processes .
Eigenschaften
IUPAC Name |
3-chloro-2,6-difluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F2O2S/c7-3-1-2-4(9)6(5(3)10)13(8,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAXNMHNWLETHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)S(=O)(=O)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-3-iodo-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392899.png)
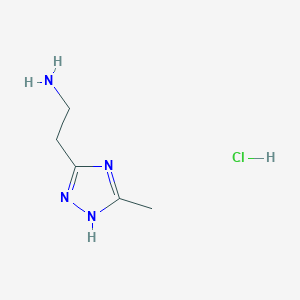
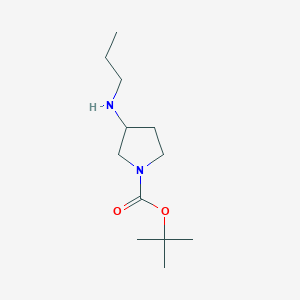

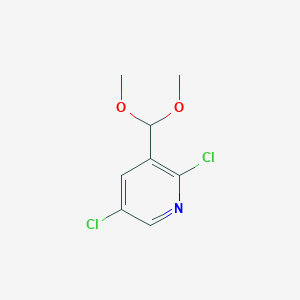
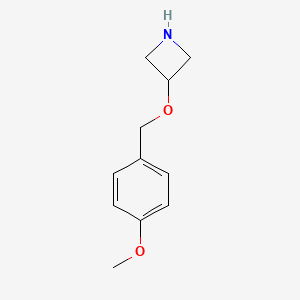
carbohydrazide](/img/structure/B1392907.png)

![1,8-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B1392909.png)
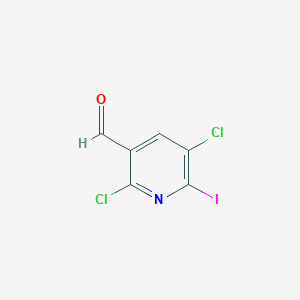
![Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1392913.png)

